molecular formula C18H25N3O3S B14968795 N-cyclohexyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-cyclohexyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B14968795
M. Wt: 363.5 g/mol
InChI Key: NCYYOESAVDROAH-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a benzothiadiazine ring, contributes to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a sulfonamide derivative, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-cyclohexyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide include other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide . These compounds share a common benzothiadiazine ring structure but differ in their substituents and specific biological activities.

Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications . Its ability to modulate various biological targets makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-cyclohexyl-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H25N3O3S/c1-3-11-21-13(2)20-25(23,24)17-12-14(9-10-16(17)21)18(22)19-15-7-5-4-6-8-15/h9-10,12,15H,3-8,11H2,1-2H3,(H,19,22)

InChI Key

NCYYOESAVDROAH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3CCCCC3)C

Origin of Product

United States

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